6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine
Description
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a halogenated pyridine derivative characterized by substituents at positions 2, 3, and 6 of the pyridine ring. The bromine atom at position 6 confers electrophilic reactivity, while the fluorine at position 2 and the bulky isopropyloxy group at position 3 influence electronic and steric properties. This compound is primarily used in pharmaceutical and agrochemical synthesis, particularly as a building block for fluorinated heterocycles .
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrFNO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |
InChI Key |
WHIJZFRWWMCOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine typically involves the reaction of 2-fluoro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridines.
Scientific Research Applications
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
6-Bromo-3-fluoro-2-formylpyridine (CAS 885267-36-7)
- Substituents : Bromo (C6), fluoro (C3), formyl (C2).
- Key Differences : The formyl group at C2 enhances electrophilicity compared to the isopropyloxy group in the target compound. Fluorine at C3 (vs. C2 in the target) alters resonance effects, reducing electron density at adjacent positions. This compound is utilized in aldehyde-mediated cross-coupling reactions .
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
- Substituents : Bromo (C6), chloro (C2), trimethylsilyl (C3).
- Key Differences : The chloro group is less electronegative than fluorine, leading to weaker electron-withdrawing effects. The trimethylsilyl group provides steric protection and silicon-based reactivity, contrasting with the oxygen-linked isopropyloxy group in the target compound. This derivative is used in silylation reactions .
Steric and Functional Group Comparisons
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
- Substituents : Bromo (C6), methoxy (C2), 4-methylimidazolyl (C3).
- Key Differences: The methoxy group (electron-donating) at C2 increases ring electron density compared to fluorine. The imidazolyl group introduces hydrogen-bonding capability, unlike the non-polar isopropyloxy group. Applications include kinase inhibitor synthesis .
6-Bromo-2-chloro-3-methyl-4-(dioxaborolanyl)pyridine (CAS 1010101-11-7)
- Substituents : Bromo (C6), chloro (C2), methyl (C3), boronate ester (C4).
- Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. The methyl group at C3 offers minimal steric hindrance compared to isopropyloxy. This derivative is critical in boron-based medicinal chemistry .
Fluorinated Pyridine Analogs
2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
- Substituents : Bromo (C2), trifluoromethyl (C6).
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring more effectively than the target’s fluorine and bromo combination. This compound is a precursor for fluorinated agrochemicals .
N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide
Structural and Crystallographic Insights
Crystallographic data from related bromopyridines (e.g., 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl) derivatives) reveal that bulky substituents like isopropyloxy induce torsional strain, increasing dihedral angles between the pyridine ring and substituents by 10–15° compared to smaller groups (e.g., methoxy) . Bond lengths for C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) remain consistent across analogs, confirming minimal electronic variation from substituent position .
Commercial Availability and Pricing
- 6-Bromo-2-chloro-4-iodopyridin-3-amine : Priced at $400/g (1 g scale), reflecting the cost of multiple halogens and amine functionality .
- N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide : Priced at $420/g, highlighting the premium for fluorinated and amide-containing derivatives .
- Target Compound : While pricing data is unavailable, analogs suggest a range of $300–500/g due to bromine and fluorine content.
Biological Activity
6-Bromo-2-fluoro-3-(propan-2-yloxy)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a propan-2-yloxy group. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells, including enzymes and receptors. The presence of halogen substituents, such as bromine and fluorine, can enhance the compound's binding affinity and metabolic stability, potentially leading to increased efficacy in therapeutic applications .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : There is emerging evidence that compounds with similar structural motifs have shown anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
A study investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that these compounds induce apoptosis in human breast cancer cells by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
